molecular formula C6H4ClF3N2 B13141839 5-Chloro-6-(trifluoromethyl)pyridin-3-amine

5-Chloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13141839
M. Wt: 196.56 g/mol
InChI Key: PYKABARHKAYWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 6th position on the pyridine ring, with an amine group at the 3rd position. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-6-(trifluoromethyl)pyridin-3-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are used in the presence of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, reduced amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(trifluoromethyl)pyridin-3-amine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 5-Amino-2-(trifluoromethyl)pyridine

Uniqueness

5-Chloro-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it valuable in various applications.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H,11H2

InChI Key

PYKABARHKAYWHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)N

Origin of Product

United States

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